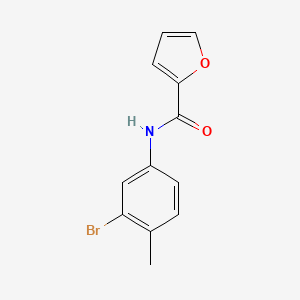![molecular formula C14H25NO3 B5664559 [3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol" often involves multi-step reactions, including condensation, nucleophilic substitution, and catalytic processes. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using triethylamine as the base in methylene dichloromethane as solvent, showcasing a method that could be adapted for synthesizing the compound (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of related piperidinyl compounds has been determined using techniques such as X-ray crystallography, revealing details like the chair conformation of the piperidine ring and the geometry around certain atoms, which could provide insights into the structural analysis of "[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol" (Girish et al., 2008).
Chemical Reactions and Properties
Compounds containing piperidinyl groups participate in various chemical reactions, such as nucleophilic substitution reactions in protic solvents, which can be influenced by the presence of other functional groups and the solvent used. For instance, the reaction of aniline with nitroaryl phenyl ethers in methanol highlights the role of solvent and base catalysis in substitution reactions (Emokpae et al., 1990).
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2)9-13(17)15-7-4-5-14(10-15,11-16)6-8-18-3/h9,16H,4-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCPSEIOMMUNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)(CCOC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5664496.png)
![N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5664509.png)
![1-(5-chloro-2-pyridinyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5664514.png)
![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate](/img/structure/B5664544.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5664573.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)
![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)
![3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)